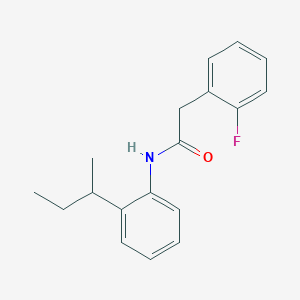![molecular formula C11H16N2O3 B4879489 N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea, also known as AWD 122-08, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to inhibit the activity of the enzyme DNA topoisomerase IIα, which is involved in DNA replication and repair. Inflammation studies have shown that N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In neurological disorders, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to inhibit cell proliferation and induce apoptosis in tumor cells. Inflammation studies have shown that N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 can reduce inflammation and oxidative stress. In neurological disorders, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 in lab experiments include its potential as a therapeutic agent in a variety of diseases, its ability to inhibit certain enzymes and signaling pathways, and its anti-cancer, anti-inflammatory, and neuroprotective effects. The limitations of using N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 in lab experiments include the need for further research to fully understand its mechanism of action, the potential for off-target effects, and the need for appropriate dosing and administration.
Direcciones Futuras
There are many potential future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08. These include further studies on its mechanism of action, exploration of its potential as a therapeutic agent in a variety of diseases, and investigation of its potential in combination with other drugs or therapies. Additionally, further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 for different conditions.
Métodos De Síntesis
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This is then reacted with methyl isocyanate to form the final product, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to inhibit the growth of tumor cells and induce apoptosis. Inflammation studies have shown that N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 can reduce inflammation and oxidative stress. In neurological disorders, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-16-10-6-4-3-5-9(10)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSWIJLLQJSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenoxy)ethyl]-3-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4879406.png)
![3-({[3-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4879412.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4879419.png)
![ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4879431.png)

![2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879437.png)

![4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B4879458.png)
![6-phenyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4879460.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B4879480.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4879495.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4879503.png)